Iodopyracet I-131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
碘吡酰胺 I 131 是一种放射性药物,含有碘-131,碘的放射性同位素。它主要用于医学诊断和治疗,特别是用于评估肾血浆流量和治疗甲状腺相关疾病。该化合物以其发射β和γ射线的特性而闻名,这使得它在成像和治疗应用中都非常有用。
准备方法
合成路线和反应条件
碘吡酰胺 I 131 的合成涉及将碘-131 掺入碘吡酰胺的分子结构中。此过程通常需要使用可以被碘化的前体化合物。反应条件通常涉及使用氧化剂来促进碘-131 掺入前体分子中。
工业生产方法
碘吡酰胺 I 131 的工业生产涉及在核反应堆中照射二氧化碲 (TeO2) 以产生碘-131。然后将碘-131 化学分离和纯化,然后再掺入碘吡酰胺分子中。 最终产品经过严格的质量控制措施,以确保其放射化学和放射性核素纯度 .
化学反应分析
反应类型
碘吡酰胺 I 131 经历各种化学反应,包括:
氧化: 碘-131 的掺入涉及一个氧化步骤,其中碘被转化为更高的氧化态。
取代: 碘-131 被取代到前体分子中,取代氢原子或其他取代基。
常用试剂和条件
碘吡酰胺 I 131 合成中常用的试剂包括氧化剂,如碘酸钠和碳酸钠。 反应通常在以甲醇水溶液作为溶剂中进行 .
主要产品
这些反应的主要产物是碘吡酰胺 I 131,其特征是其高放射化学纯度和比活度。该化合物以其最终形式用于医疗应用。
科学研究应用
碘吡酰胺 I 131 具有广泛的科学研究应用,包括:
医学诊断: 它用于测量肾血浆流量并通过跟踪化合物从血液中的清除率来评估肾功能.
癌症治疗: 碘-131 发射的β辐射用于破坏甲状腺癌患者的癌变甲状腺组织.
生物学研究: 它用于研究体内碘的代谢和排泄。
工业应用: 该化合物用于放射性药物的生产以及涉及放射性示踪剂的研究。
作用机制
碘吡酰胺 I 131 的作用机制涉及其在体内细胞外液中的快速吸收和分布。碘离子通过钠/碘协同转运蛋白浓缩在甲状腺中,然后氧化为碘。 碘-131 发射的β射线破坏甲状腺组织,使其在治疗甲状腺机能亢进和甲状腺癌方面有效 .
相似化合物的比较
类似化合物
碘化钠 I 131: 用于类似的诊断和治疗目的,特别是在甲状腺相关疾病中.
碘马尿酸钠 I 131: 另一种用于肾功能测试的放射性药物.
碘-131 偏碘苄基胍 (I-131 MIBG): 用于治疗神经母细胞瘤和其他神经内分泌肿瘤.
独特性
碘吡酰胺 I 131 因其在测量肾血浆流量中的特定应用及其高放射化学纯度而独一无二。它能够发射β和γ射线,使其在诊断成像和治疗应用中都具有多功能性。
生物活性
Iodopyracet I-131, a radiopharmaceutical compound, has garnered attention for its biological activity, particularly in the context of cancer treatment and diagnostic imaging. This article delves into the cytotoxic effects, therapeutic applications, and biological dosimetry associated with I-131, supported by empirical data and case studies.
Overview of this compound
This compound is a radioactive isotope of iodine used primarily in the treatment of differentiated thyroid cancer (DTC) and certain other malignancies. Its efficacy stems from its ability to selectively accumulate in thyroid tissue, where it emits beta particles that induce cellular damage, leading to tumor cell death.
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of I-131 on various cell lines. For instance, a study examining the impact of I-131 on human hepatocellular carcinoma (HepG2/C3A) and non-tumoral lung fibroblast (MRC-5) cells demonstrated significant cytotoxicity at varying concentrations of I-131 over 24 and 48 hours. The results indicated that while tumor cells exhibited higher sensitivity to radiation-induced cell death, healthy cells displayed greater resistance.
Table 1: Cytotoxic Effects of I-131 on Cell Lines
Cell Line | Concentration (MBq/mL) | Viability at 24h (%) | Viability at 48h (%) |
---|---|---|---|
HepG2/C3A | 0.0037 | 90.7 | 83.7 |
MRC-5 | 7.40 | Significant decrease | Significant decrease |
The cytotoxicity is primarily attributed to oxidative stress induced by reactive oxygen species generated from beta decay, which can damage cellular macromolecules and lead to apoptosis .
Therapeutic Applications
Iodine-131 has been effectively used in treating differentiated thyroid cancer, particularly in patients with microcarcinoma and those with distant metastases. A meta-analysis indicated that patients receiving radioiodine therapy exhibited improved disease-free survival rates compared to those who did not undergo treatment .
Case Study: Treatment of Thyroid Carcinoma
In a notable case involving a canine patient diagnosed with thyroid carcinoma, I-131 was administered subcutaneously. The compound localized in malignant thyroid tissues, where it emitted radiation that damaged DNA and induced cell death. Post-treatment observations indicated an improvement in the patient's quality of life, underscoring the compound's efficacy in managing advanced malignancies .
Biological Dosimetry
Biological dosimetry provides insights into the absorbed doses from I-131 treatment. A study comparing physical and biological dosimetry methods found significant increases in micronucleus (MN) frequencies post-treatment, indicating cytogenetic damage associated with I-131 exposure. The biological absorbed doses were calculated as follows:
Table 2: Biological Absorbed Doses from I-131 Treatment
Group | Absorbed Dose (mGy) |
---|---|
Group I | 68.2 ± 17.5 |
Group II | 46.0 ± 11.4 |
Group III | 90.5 ± 26.9 |
Statistical analysis revealed significant differences between groups, suggesting variability in individual responses to treatment .
Biokinetic Modeling
A five-compartment biokinetic model was developed to simulate the distribution and metabolism of I-131 in thyroid cancer patients. This model aids in understanding how I-131 disperses among various organs post-administration and informs dosage decisions for optimal therapeutic outcomes .
属性
CAS 编号 |
93507-15-4 |
---|---|
分子式 |
C11H16I2N2O5 |
分子量 |
518.07 g/mol |
IUPAC 名称 |
2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4; |
InChI 键 |
RERHJVNYJKZHLJ-QHFVJCKDSA-N |
SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
手性 SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO |
规范 SMILES |
C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Key on ui other cas no. |
93507-15-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。